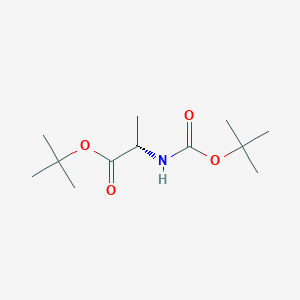

Boc-ala-otbu

Description

Significance in Contemporary Chemical Research

The importance of Boc-L-alanine tert-butyl ester in modern chemical research is underscored by its frequent application in the synthesis of biologically active peptides and complex natural products. The dual protection strategy provides a level of stability and orthogonality that is highly desirable. Orthogonality in protecting group chemistry refers to the ability to remove one type of protecting group without affecting another, a concept that is central to the efficient synthesis of polyfunctional molecules. researchgate.net This allows for the selective deprotection of either the N-terminus or the C-terminus, enabling chain elongation or modification at either end of the alanine (B10760859) unit. This controlled reactivity is particularly valuable in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research and therapeutic purposes. openaccessjournals.comnih.gov

Foundational Role as a Protected Amino Acid Building Block

Amino acids are the fundamental units of proteins and possess at least two reactive functional groups: an amino group and a carboxyl group. wikipedia.org During peptide synthesis, these reactive sites must be temporarily blocked or "protected" to prevent unwanted side reactions, such as self-polymerization, and to ensure that the amino acids link together in the desired sequence. thermofisher.comnih.govnih.gov Boc-L-alanine tert-butyl ester exemplifies this principle. The Boc group protects the α-amino group, while the tert-butyl ester protects the carboxylic acid function. acs.org

The Boc group is known for its stability under a range of conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgchempep.com Similarly, the tert-butyl ester is also acid-labile, providing a convenient method for deprotection. thieme-connect.comnii.ac.jpthieme.de The use of these two protecting groups in tandem on a simple amino acid like alanine creates a versatile building block for more complex structures.

Historical Context and Evolution of Synthetic Methodologies for Amino Acid Derivatives

The development of methods to protect amino acids has been a pivotal aspect of peptide chemistry. Early work in the 20th century laid the groundwork for modern synthetic techniques. The first "modern" protecting group, the benzyloxycarbonyl (Z) group, was introduced by Max Bergmann and Leonidas Zervas in 1932 and remained a standard for decades. researchgate.netmasterorganicchemistry.com

The advent of the tert-butyloxycarbonyl (Boc) group by Carpino in 1957 marked a significant advancement. chempep.com Its acid lability offered an alternative to the hydrogenolysis conditions required for Z-group removal. This led to the development of the Boc/benzyl (B1604629) (Boc/Bzl) protection strategy in solid-phase peptide synthesis (SPPS), a groundbreaking technique developed by R. Bruce Merrifield. chempep.comiris-biotech.de In this strategy, the Boc group serves as a temporary N-terminal protection, while more acid-stable benzyl-based groups protect the side chains. iris-biotech.de

The later development of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, provided a truly orthogonal protecting group scheme in combination with acid-labile side-chain protecting groups like tert-butyl esters. iris-biotech.dealtabioscience.com This Fmoc/tBu strategy has become the predominant method in modern SPPS due to its milder deprotection conditions. nih.govaltabioscience.com Despite the prevalence of the Fmoc/tBu strategy, the Boc group remains crucial in specific applications, particularly in the synthesis of certain complex peptides and non-peptidic molecules. americanpeptidesociety.orgnih.gov

The synthesis of tert-butyl esters of amino acids has also evolved. Traditional methods often involved the use of strong acids like concentrated sulfuric acid with isobutene or tert-butanol (B103910). thieme-connect.comnii.ac.jp More recent and milder methods have been developed, such as the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) or the treatment of free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which allows for the direct and efficient formation of tert-butyl esters. thieme-connect.comnii.ac.jp

The combination of these well-established protecting groups on the simple and common amino acid, alanine, has resulted in the highly useful and commercially available building block, Boc-L-alanine tert-butyl ester.

Interactive Data Table: Properties of Boc-L-Alanine tert-Butyl Ester

| Property | Value |

| Chemical Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.32 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 168-175 °C |

| Solubility | Soluble in organic solvents |

| Optical Activity | [α]20/D +1.4±0.2°, c = 2% in ethanol |

This data is based on the hydrochloride salt of L-Alanine tert-butyl ester. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(9(14)16-11(2,3)4)13-10(15)17-12(5,6)7/h8H,1-7H3,(H,13,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIARYQWAMYNMRX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Insights

Strategies for N-tert-Butoxycarbonylation and tert-Butyl Ester Formation

The preparation of Boc-ala-otbu can be approached through various synthetic routes. The most common strategies involve the initial N-protection of L-alanine followed by the esterification of the carboxylic acid.

Di-tert-Butyl Dicarbonate (B1257347) (Boc2O) Mediated Synthesis

Di-tert-butyl dicarbonate (Boc2O or Boc anhydride) is a widely used reagent for the introduction of the Boc protecting group onto the amino function of amino acids. chemicalbook.comorgsyn.org

The synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Boc-Ala-OH) is typically achieved by reacting L-alanine with di-tert-butyl dicarbonate in the presence of a base. A common procedure involves suspending L-alanine in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF). A base such as sodium hydroxide (B78521) (NaOH) is added to the suspension at a reduced temperature (e.g., 0°C). chemicalbook.com Subsequently, Boc2O is introduced, and the reaction mixture is stirred for several hours at room temperature to ensure complete reaction. chemicalbook.com The workup procedure involves extraction and acidification to isolate the desired N-protected amino acid. chemicalbook.com

Table 1: Reaction Conditions for the Synthesis of N-(tert-Butoxycarbonyl)-L-alanine

| Reactant 1 | Reactant 2 | Base | Solvent System | Temperature | Reaction Time |

| L-alanine | Di-tert-butyl dicarbonate | Sodium hydroxide | Water/Tetrahydrofuran | 0°C to Room Temperature | 17 hours |

This table illustrates a typical set of conditions for the N-tert-butoxycarbonylation of L-alanine. chemicalbook.com

The reaction between the amino group of L-alanine and di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The amino group acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride (B1165640). orgsyn.org This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the cleavage of the anhydride and the formation of the N-Boc protected amino acid, along with byproducts such as tert-butanol (B103910) and carbon dioxide. orgsyn.org

The choice of solvent and the use of additives can significantly influence the efficiency of the N-tert-butoxycarbonylation reaction. Aqueous-organic solvent mixtures are commonly employed to dissolve both the amino acid and the Boc anhydride. chemicalbook.com

Bases like triethylamine (B128534) (NEt3) or 4-(dimethylamino)pyridine (DMAP) can be used to facilitate the reaction. Triethylamine acts as a base to deprotonate the amino acid, enhancing its nucleophilicity. DMAP is a highly effective acylation catalyst that can accelerate the reaction by reacting with Boc2O to form a more reactive intermediate. nih.gov

One-Pot Synthetic Procedures for Direct Esterification

While a stepwise approach of N-protection followed by esterification is common, one-pot procedures that combine both steps offer a more streamlined and efficient synthesis of this compound. A one-pot method for the synthesis of N-Boc protected secondary amines has been described, which involves a tandem direct reductive amination followed by N-Boc protection. nih.gov Although not a direct synthesis of this compound, this demonstrates the feasibility of one-pot approaches in this area of chemistry. A more direct, albeit for a different substrate, one-pot synthesis of dehydroalanine (B155165) esters from N-protected serines has also been reported, involving a simultaneous esterification and elimination process mediated by cesium carbonate.

A plausible one-pot synthesis of this compound could involve the initial N-protection of L-alanine with Boc2O in the presence of a base, followed by the in-situ esterification of the resulting Boc-Ala-OH with a tert-butylating agent.

Modern Advancements in tert-Butyl Ester Formation

The formation of tert-butyl esters is a crucial step in the synthesis of this compound. Traditional methods often require harsh conditions or the use of hazardous reagents. Modern advancements have focused on developing milder and more efficient protocols.

One notable advancement is the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) in tert-butyl acetate (B1210297) for the direct tert-butylation of free amino acids. organic-chemistry.org This method has been shown to be faster and provide higher yields compared to conventional methods. organic-chemistry.org

Another innovative approach involves the use of electromagnetic milling for the synthesis of tert-butyl esters using Boc2O as the tert-butyl source. This solvent-free and base-free method offers a green and sustainable alternative to traditional synthesis.

Table 2: Comparison of Modern tert-Butylation Methods

| Method | Reagents | Key Advantages |

| Bis(trifluoromethanesulfonyl)imide | Tf2NH, tert-butyl acetate | Fast reaction times, high yields, applicable to free amino acids |

| Electromagnetic Milling | (Boc)2O | Solvent-free, base-free, green and sustainable |

This table provides a summary of modern methods for the formation of tert-butyl esters.

Solvent-Free and Base-Free Electromagnetic Milling Conditions

A novel and environmentally friendly method for the synthesis of tert-butyl esters, including this compound, has been developed utilizing electromagnetic milling (EMM). rsc.orgresearchgate.net This green chemistry approach is notable for being solvent-free, base-free, and operating without external heating. rsc.org The process uses di-tert-butyl dicarbonate ((Boc)₂O) as the source of the tert-butyl group. researchgate.netbohrium.com

The mechanism represents a new model for bond activation. rsc.org Within the electromagnetic mill, ferromagnetic rods serve as the grinding media. Under the influence of a high-speed rotating magnetic field, these rods become magnetized and charged. rsc.org This magnetization is theorized to play a direct role in activating the chemical bonds of the substrates through coordination, facilitating the esterification process in a neutral reaction environment. rsc.org This method is particularly advantageous for sensitive molecules and for late-stage functionalization in drug discovery. rsc.org

Table 1: Key Features of Electromagnetic Milling for tert-Butyl Ester Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Mechanochemical Esterification | researchgate.net |

| Reagents | Carboxylic Acid, (Boc)₂O | rsc.org |

| Conditions | Solvent-free, Base-free, No external heating | rsc.orgbohrium.com |

| Mechanism | Bond activation via magnetized ferromagnetic rods | rsc.org |

| Advantages | Green, Sustainable, Neutral environment, High efficiency | rsc.orgbohrium.com |

Specialized Preparations of Boc-L-Alanine tert-Butyl Ester Derivatives

The core structure of Boc-L-alanine tert-butyl ester serves as a scaffold for creating more complex and functionally diverse amino acid derivatives. This section explores the synthesis of specific halogenated, cyano, and trifluoromethylated analogues.

Synthesis of Halogenated Alanine (B10760859) tert-Butyl Esters (e.g., N-Fmoc-3-Iodo-L-alanine tert-Butyl Ester)

Halogenated alanines are valuable building blocks in peptide synthesis and for creating probes for biological studies. smolecule.com The synthesis of N-Fmoc-3-iodo-L-alanine tert-butyl ester, a representative halogenated derivative, involves a multi-step process. smolecule.com Although this example uses the Fmoc protecting group, a similar strategy can be applied with the Boc group. A general synthesis for a related compound, N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester, starts from the corresponding N-Boc-L-serine methyl ester derivative. orgsyn.org

The key steps for synthesizing these derivatives are:

Hydroxyl Group Activation: The hydroxyl group of a protected serine ester (like N-Boc-L-serine methyl ester) is activated by converting it into a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl). orgsyn.org

Halogenation: The activated intermediate is then subjected to nucleophilic substitution with a halide source. For instance, reacting the tosylated serine derivative with sodium iodide (NaI) in acetone (B3395972) yields the β-iodoalanine derivative. orgsyn.org

Ester Formation: While the example above uses a methyl ester, the tert-butyl ester can be formed by reacting the N-protected amino acid with tert-butanol, often facilitated by an acid catalyst or other esterification methods. smolecule.com

These halogenated compounds, particularly the iodo-derivatives, can serve as precursors for organozinc reagents, which are useful for palladium-catalyzed cross-coupling reactions to synthesize non-natural α-amino acids. orgsyn.org

Preparation of N-Protected β-Cyano L-Alanine Tertiary Butyl Esters

A simple and efficient one-pot procedure has been developed for the synthesis of N-protected β-cyano L-alanine tertiary butyl esters directly from N-protected L-asparagine precursors. researchgate.net This method circumvents the need for more hazardous or multi-step pathways.

The reaction involves treating an N-protected L-asparagine with 2.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of N,N-dimethylaminopyridine (DMAP). researchgate.net The reaction is carried out in tertiary butanol at room temperature. This single step achieves both the dehydration of the asparagine side-chain amide to a nitrile and the esterification of the carboxylic acid to a tertiary butyl ester, resulting in the desired N-protected β-cyano L-alanine tertiary butyl ester. researchgate.net

Synthesis of Protected Trifluoromethylalanine Analogues

Trifluoromethylated amino acids are of significant interest in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethyl group. Several methods exist for their synthesis. One prominent approach involves the use of palladium-mediated C-H activation methodologies to introduce fluorinated aryl groups. sigmaaldrich.com For example, Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine can be synthesized using this advanced technique. sigmaaldrich.com

Another strategy is the enzymatic synthesis of fluorinated alanines. nih.gov This biocatalytic approach can produce mono- and trifluorinated alanine enantiomers. For instance, alanine dehydrogenase can be used for the reductive amination of 3-fluoropyruvate to produce (R)-3-fluoroalanine. nih.gov While this produces the free amino acid, subsequent protection with a Boc group and esterification would yield the desired protected analogue. This highlights the expanding role of biocatalysis in creating complex, fluorinated building blocks. nih.gov

Control of Stereochemical Integrity in Synthetic Pathways

Maintaining the stereochemical configuration of the α-carbon is paramount during the synthesis and subsequent use of amino acid derivatives like this compound. Racemization can lead to diastereomeric impurities in peptides, which are difficult to separate and can have significant impacts on biological activity.

Minimization of Racemization During Protection and Coupling Steps

Racemization is a significant risk during the activation of the carboxyl group for peptide bond formation. nih.govpeptide.com The activation of an N-protected amino acid generates an intermediate that is susceptible to deprotonation at the α-carbon, leading to a loss of stereochemical integrity. nih.gov Several factors influence the extent of racemization, and various strategies have been developed for its suppression.

Key Strategies to Minimize Racemization:

Coupling Reagents and Additives: The choice of coupling reagent is critical. The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to the coupling reaction is a widely used strategy to suppress racemization. peptide.comnih.gov

Reaction Conditions:

Base: The strength and amount of the tertiary amine base used can significantly affect racemization levels. Using weaker, sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (collidine) is preferable to stronger bases such as N,N-diisopropylethylamine (DIEA). nih.govresearchgate.net

Solvent: Less polar solvents, such as a mixture of CH₂Cl₂-DMF, can reduce racemization compared to neat DMF. nih.gov

Temperature: Lowering the reaction temperature can limit racemization, which is particularly important in microwave-enhanced synthesis where elevated temperatures are common. researchgate.net

Preactivation Time: Avoiding a lengthy preactivation step before adding the amino component can significantly reduce the opportunity for the activated intermediate to racemize. nih.gov

Table 2: Comparison of Conditions to Control Racemization

| Factor | Condition Promoting Racemization | Condition Minimizing Racemization | Reference |

|---|---|---|---|

| Base | Strong bases (e.g., DIEA) | Weaker, hindered bases (e.g., collidine) | nih.govresearchgate.net |

| Additives | Absent | Presence of HOBt or HOAt | peptide.comnih.gov |

| Activation | Long preactivation time | In-situ activation / No preactivation | nih.gov |

| Temperature | High temperature | Low temperature (e.g., 0°C or lower) | researchgate.net |

| Solvent | Polar aprotic (e.g., neat DMF) | Less polar (e.g., CH₂Cl₂-DMF mixture) | nih.gov |

Advancements in the Stereocontrolled Synthesis of this compound

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the construction of chiral building blocks for pharmaceuticals and peptidomimetics. The compound tert-butyl N-(tert-butoxycarbonyl)alaninate (this compound) is a valuable protected amino acid derivative, and the development of synthetic methodologies that afford high enantiomeric and diastereomeric purity is of significant interest. Strategies to achieve this stereocontrol primarily revolve around the use of chiral auxiliaries, enzymatic resolutions, and the diastereoselective coupling of chiral precursors.

2 Strategies for Enantioselective Synthesis and Diastereomeric Control

The enantioselective synthesis of this compound and the control of its stereochemistry when incorporated into larger molecules are critical for its application in complex target-oriented synthesis. Researchers have employed various techniques to achieve high levels of stereochemical fidelity.

One prominent strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, chiral ligands derived from N-(tert-butyl)-alanine have been utilized in the asymmetric synthesis of α-amino acids, achieving high diastereoselectivity with ratios exceeding 98:2. researchgate.net While not a direct synthesis of this compound, this demonstrates the power of chiral auxiliaries in controlling the stereocenter of alanine derivatives. Similarly, 1,1'-Binaphthyl-2,2'-diol (BINOL) has been employed as a chiral auxiliary in the synthesis of various chiral compounds, showcasing its potential for inducing high enantioselectivity. wikipedia.org

Enzymatic resolution offers a powerful green chemistry approach for obtaining enantiomerically pure amino acid derivatives. This technique utilizes the inherent stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. For example, the enzymatic resolution of β-heterocyclic D-alanine derivatives using Escherichia coli aromatic L-amino acid transaminase has been reported to yield products with enantiomeric excesses (e.e.) as high as 95%. nih.gov This method could theoretically be adapted for the resolution of a racemic mixture of this compound.

In the context of peptide synthesis, diastereomeric control is crucial when coupling Boc-alanine to another chiral amino acid or peptide chain. The inherent chirality of the coupling partners can influence the stereochemical outcome. A notable example is the synthesis of a dipeptide by coupling Fmoc-L-alanine with L-alanine tert-butyl ester hydrochloride. acs.orgacs.org This reaction proceeds with high diastereoselectivity due to the defined stereochemistry of both starting materials. While this example uses a different N-protecting group (Fmoc), the principle of stereocontrol through the coupling of enantiopure building blocks is directly applicable to syntheses involving this compound.

The following table summarizes the enantiomeric excess and diastereomeric ratios achieved in the synthesis of related chiral amino acid derivatives using various stereocontrolled methods.

| Method | Chiral Influence | Substrate/Product | Stereochemical Outcome | Reference |

| Chiral Auxiliary | N-(tert-Butyl)-Alanine-derived ligand | α-Amino acids | Diastereomeric Ratio >98:2 | researchgate.net |

| Enzymatic Resolution | E. coli aromatic L-amino acid transaminase | β-heterocyclic D-alanine derivatives | Enantiomeric Excess up to 95% | nih.gov |

| Diastereoselective Coupling | Pre-existing chiral centers | Fmoc-L-Ala-L-Ala-OtBu | High Diastereoselectivity | acs.orgacs.org |

While a definitive, detailed protocol for the direct enantioselective synthesis of this compound with specific catalysts and resulting e.e. values was not prominently found in the surveyed literature, the principles and methodologies outlined above provide a strong foundation for achieving high stereochemical control in its preparation and subsequent reactions. The use of chiral auxiliaries and enzymatic resolution are powerful tools for establishing the initial chirality of the alanine core, while diastereoselective coupling ensures the preservation and control of stereochemistry in peptide synthesis.

Chemical Reactivity and Transformation Mechanisms

Selective Deprotection Strategies for Boc-L-Alanine tert-Butyl Ester

The selective removal of the tert-butoxycarbonyl (Boc) protecting group from the nitrogen atom of Boc-L-alanine tert-butyl ester (Boc-ala-otbu) is a critical transformation in peptide synthesis and other organic chemistry applications. This process must be accomplished without cleaving the tert-butyl ester group, demanding carefully chosen reagents and reaction conditions. This section explores various methodologies developed to achieve this selective deprotection.

Acid-Labile Boc Group Cleavage

The acid-labile nature of the Boc group is the most common feature exploited for its removal. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine. commonorganicchemistry.com However, to achieve selectivity in a molecule like this compound, which also contains an acid-sensitive tert-butyl ester, the reaction conditions must be finely tuned.

Trifluoroacetic acid (TFA) is a standard reagent for Boc deprotection. bzchemicals.com The reaction is typically performed using TFA in a solvent like dichloromethane (B109758) (DCM). bzchemicals.comwikipedia.org The mechanism begins with the protonation of the Boc group by TFA, leading to the formation of a tert-butyl cation and a carbamic acid, which subsequently releases carbon dioxide to give the free amine. commonorganicchemistry.com

A key challenge in this process is the fate of the generated tert-butyl cation. This reactive intermediate can alkylate nucleophilic residues, such as tryptophan and methionine, in peptide chains. nih.gov Furthermore, it can react with the trifluoroacetate (B77799) counterion to form t-butyl trifluoroacetate, which is itself an alkylating agent. nih.gov To prevent these unwanted side reactions, scavengers are employed. These are molecules that react with and neutralize the tert-butyl cation. wikipedia.org Common scavengers include anisole, thioanisole, and triethylsilane. wikipedia.orgresearchgate.net The use of scavengers is crucial for clean deprotection and to improve yields, especially in the presence of sensitive functional groups. wikipedia.orgnih.gov For instance, triethylsilane in the presence of TFA has been shown to increase yields and decrease reaction times for the deprotection of t-butyl esters and Boc groups. wikipedia.org

Table 1: Common Scavengers Used in TFA-Mediated Boc Deprotection

| Scavenger | Function | Reference |

|---|---|---|

| Anisole | Traps tert-butyl cations through electrophilic aromatic substitution. | wikipedia.org |

| Thioanisole | Acts as a nucleophilic scavenger for tert-butyl cations. | wikipedia.org |

| Thiophenol | Competes with TFA to react with tert-butyl cations. | nih.gov |

| Triethylsilane | Reduces the tert-butyl cation and increases selectivity. | wikipedia.org |

To achieve selective N-Boc deprotection in the presence of a tert-butyl ester, specific conditions using sulfuric acid (H₂SO₄) or methanesulfonic acid (MeSO₃H) have been developed. researchgate.netresearchgate.net These methods utilize tert-butyl acetate (B1210297) (tBuOAc), often in a mixture with dichloromethane (CH₂Cl₂), as the solvent system. researchgate.netnih.gov

The selectivity of this reaction hinges on the differing mechanisms of deprotection for the Boc group and the tert-butyl ester. The removal of the Boc group is an irreversible process due to the subsequent protonation of the resulting amine and the loss of carbon dioxide. nih.gov In contrast, the acid-catalyzed deprotection of the tert-butyl ester is a reversible process that relies on the equilibrium with the tert-butyl cation source. nih.gov By using a controlled amount of a strong acid like H₂SO₄ or MeSO₃H in a solvent containing a high concentration of a tert-butyl source (tBuOAc), the equilibrium for the ester cleavage is shifted towards the protected form, thus favoring the selective and irreversible removal of the N-Boc group. researchgate.netnih.gov Yields for this selective deprotection are generally high, ranging from 70% to 100%, though they can be substrate-dependent. researchgate.netresearchgate.net

Table 2: Conditions for Selective N-Boc Deprotection with H₂SO₄ and MeSO₃H

| Reagent | Solvent | Key Feature | Reference |

|---|---|---|---|

| Concentrated H₂SO₄ (1.5–3.0 equiv.) | tert-Butyl acetate (tBuOAc) | Irreversible Boc cleavage favored over reversible ester cleavage. | researchgate.net |

| Methanesulfonic acid (MeSO₃H) (1.5 equiv.) | tBuOAc:CH₂Cl₂ (4:1 v/v) | Mild, anhydrous conditions prevent side reactions like sulfamidate ring opening. | researchgate.netnih.gov |

A greener and more sustainable approach to N-Boc deprotection involves the use of Brønsted acidic deep eutectic solvents (DESs). mdpi.comdntb.gov.ua These solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic with a melting point lower than the individual components. A common example is a DES formed from choline (B1196258) chloride (ChCl) and p-toluenesulfonic acid (pTSA). mdpi.commdpi.com

This DES acts as both the reaction medium and the catalyst, eliminating the need for volatile and often harmful organic solvents. mdpi.com The deprotection of a variety of N-Boc derivatives, including those of amino acid esters, proceeds in excellent yields and with short reaction times under mild conditions, often at room temperature. mdpi.comdntb.gov.ua This method offers advantages in terms of simplicity, efficiency, and environmental friendliness, presenting a valuable alternative to traditional strong acid protocols. mdpi.com The acidity and viscosity of the DES can be tuned to optimize the deprotection process. mdpi.com

A particularly mild method for the selective deprotection of the N-Boc group has been developed using oxalyl chloride in methanol. rsc.orguky.edursc.org This procedure is effective for a wide range of substrates, including aliphatic, aromatic, and heterocyclic N-Boc protected amines, and proceeds at room temperature with reaction times of 1-4 hours, affording yields up to 90%. rsc.orgnih.gov

The mechanism is believed to be broader than the simple in situ generation of HCl. rsc.orgnih.gov The electrophilic character of oxalyl chloride is thought to play a direct role in the cleavage of the carbamate (B1207046). uky.edu This method demonstrates significant functional group tolerance, making it suitable for complex molecules with other acid-labile groups where traditional methods like TFA or HCl might fail. rsc.orgawuahlab.com For instance, it has been successfully used to deprotect substrates where TFA treatment led to the cleavage of an ester bond instead of the Boc group. rsc.orgnih.gov

Table 3: Deprotection of N-Boc Amines using Oxalyl Chloride in Methanol

| Substrate Type | Reaction Time | Yield | Reference |

|---|---|---|---|

| Aromatic Amines | ~3 hours | >70% | rsc.orgnih.gov |

| Aliphatic/Alicyclic Amines | 1-4 hours | up to 90% | rsc.orguky.edu |

Aqueous phosphoric acid (H₃PO₄) has been identified as an efficient, mild, and environmentally benign reagent for the deprotection of tert-butyl carbamates. thieme-connect.comorganic-chemistry.orgnih.gov This method is highly selective and tolerates a wide array of other acid-sensitive protecting groups, such as benzyl (B1604629) and methyl esters, TBDMS ethers, and Cbz groups. organic-chemistry.orgnih.gov

The use of 85 wt% aqueous H₃PO₄ provides a practical and simple protocol that preserves the stereochemical integrity of chiral centers, a crucial aspect in peptide chemistry. thieme-connect.comnih.gov The reactions are typically high-yielding, and the workup procedure is convenient. organic-chemistry.org This "green" chemistry approach avoids the use of more hazardous and toxic reagents, making it suitable for both laboratory and larger-scale applications. organic-chemistry.orgresearchgate.net

Cleavage of the tert-Butyl Ester Moiety

The selective cleavage of the tert-butyl ester in the presence of the acid-sensitive N-Boc group presents a significant synthetic challenge, as both are susceptible to acidic conditions. thieme-connect.comorganic-chemistry.org However, various methods have been developed to achieve this chemoselectively.

Achieving the selective deprotection of the tert-butyl ester while leaving the N-Boc group intact is a crucial transformation. thieme-connect.com Standard acidic conditions, such as with trifluoroacetic acid (TFA), typically cleave both groups. wikipedia.orgiris-biotech.de However, specific reagents and conditions can reverse this selectivity. organic-chemistry.org For instance, while strong acids readily remove both protecting groups, carefully controlled conditions using reagents like sulfuric acid in tert-butyl acetate have been shown to selectively cleave the N-Boc group, leaving the tert-butyl ester untouched. researchgate.net This highlights the nuanced reactivity that can be exploited through precise reaction control.

Conversely, achieving the desired selective cleavage of the tert-butyl ester has been the focus of significant research. The development of methods that favor the hydrolysis of the ester over the carbamate is essential for orthogonal protection strategies. These specialized methods often employ Lewis acids or other catalytic systems to achieve the desired outcome. organic-chemistry.orgmanchester.ac.uk

A novel approach for the deprotection of tert-butyl groups involves the use of triarylamminium radical cations, such as tris(4-bromophenyl)amminium radical cation, often referred to as "magic blue" (MB•+). acs.orgorganic-chemistry.orgnih.gov This method, in conjunction with a silane (B1218182) like triethylsilane, provides a mild protocol for cleaving tert-butyl esters, ethers, and carbamates. researchgate.netacs.org The reaction is catalyzed by MB•+, which facilitates the cleavage of the C-O bond. organic-chemistry.org

Interestingly, in a molecule containing both N-Boc and tert-butyl ester groups, such as this compound, the N-Boc group is reported to be deprotected faster than the tert-butyl ester under these conditions. acs.orgacs.org This is likely due to the activation of the N-Boc group by the adjacent carboxylic group. acs.org However, the system has demonstrated chemoselectivity in other contexts, for instance, selectively deprotecting a tert-butyl ester in the presence of a tert-butyl ether. acs.orgacs.org The general order of deprotection rates is tert-butyl esters > tert-butyl carbonates > tert-butyl ethers. acs.orgacs.org This method is notable for its mild conditions, avoiding the need for strong acids or bases and high temperatures. organic-chemistry.orgnih.gov

Table 1: Deprotection of tert-Butyl Groups using Triarylamminium Radical Cation

| Substrate Type | Reagents | Conditions | Outcome | Reference |

| tert-Butyl esters | MB•+, HSiEt₃ | Room Temperature | Corresponding carboxylic acids | acs.org |

| tert-Butyl ethers | MB•+, HSiEt₃ | Room Temperature | Corresponding alcohols | acs.org |

| N-Boc derivatives | MB•+, HSiEt₃ | Room Temperature | Corresponding amines | acs.org |

| This compound | MB•+, HSiEt₃ | Room Temperature | N-Boc group cleaved faster than tBu ester | acs.orgacs.org |

Lewis acids offer another avenue for the selective deprotection of tert-butyl esters.

Zinc Bromide (ZnBr₂): The use of zinc bromide in dichloromethane (DCM) has been explored for the chemoselective hydrolysis of tert-butyl esters. manchester.ac.ukresearchgate.netacs.org However, this method is not suitable for substrates like this compound, as both N-Boc and N-trityl groups were found to be labile under these conditions. manchester.ac.ukresearchgate.netnih.govscite.ai The utility of ZnBr₂ is therefore limited to substrates with more robust amine protecting groups, such as the 9-(9-phenylfluorenyl) (PhF) group, where the tert-butyl ester can be cleaved selectively. manchester.ac.ukresearchgate.net

Cerium(III) Chloride (CeCl₃·7H₂O-NaI System): A particularly effective method for the selective cleavage of tert-butyl esters in the presence of N-Boc groups utilizes a cerium(III) chloride heptahydrate and sodium iodide system in refluxing acetonitrile. thieme-connect.comorganic-chemistry.orgacs.org This system reverses the usual selectivity seen under acidic conditions. organic-chemistry.org The process involves treating the N-Boc protected amino acid tert-butyl ester with a suspension of CeCl₃·7H₂O and NaI. organic-chemistry.org Initial attempts were unsuccessful, leading to the removal of both protecting groups. organic-chemistry.org However, optimization revealed that pre-refluxing the CeCl₃·7H₂O-NaI mixture before adding the substrate was crucial for achieving high selectivity. organic-chemistry.org This simple, cost-effective, and mild protocol affords the N-Boc protected carboxylic acids in good yields without causing racemization. thieme-connect.comorganic-chemistry.org

Table 2: Selective Deprotection of tert-Butyl Esters of N-Boc-Amino Acids with CeCl₃·7H₂O-NaI

| N-Boc-Amino Acid-OtBu | Yield (%) | Reference |

| This compound | 75 | thieme-connect.com |

| Boc-Val-OtBu | 99 | thieme-connect.com |

| Boc-Leu-OtBu | 87 | thieme-connect.com |

| Boc-Phe-OtBu | 78 | thieme-connect.com |

| Boc-Ser(OtBu)-OtBu | 80 | thieme-connect.com |

| Conditions: CeCl₃·7H₂O (1.5 equiv), NaI (1.3 equiv), MeCN, reflux, 1–6 h. |

Orthogonal Protecting Group Strategies in Complex Molecule Synthesis

The concept of orthogonal protection is critical in the synthesis of complex molecules like peptides, where multiple functional groups require masking and unmasking in a specific sequence. iris-biotech.dejocpr.com An orthogonal set of protecting groups allows for the selective removal of one group under specific conditions without affecting others. jocpr.comlibretexts.org

The combination of the N-Boc group and the tert-butyl ester in this compound is a classic example of a "non-orthogonal" pair under standard acidic deprotection, as both are typically removed by strong acids like TFA. iris-biotech.de However, the development of chemoselective deprotection methods, as discussed above, allows for a "quasi-orthogonal" or "pseudo-orthogonal" strategy. organic-chemistry.orgsigmaaldrich.com For instance, using the CeCl₃·7H₂O-NaI system to cleave the tert-butyl ester while preserving the N-Boc group enables subsequent reactions at the newly freed carboxyl group. thieme-connect.comorganic-chemistry.org

Conversely, methods exist to selectively remove the N-Boc group in the presence of a tert-butyl ester, for example, using 4 M HCl in dioxane. researchgate.net This differential reactivity under specific, non-standard conditions is the cornerstone of employing the Boc/tBu pair in a controlled, sequential manner for the synthesis of complex peptides and other natural products. researchgate.netjocpr.com This strategic manipulation is essential for building intricate molecular architectures where precise control over reactive sites is paramount.

Peptide Bond Formation and Coupling Reactions

Once the appropriate protecting group is removed, Boc-Ala-OH (from ester cleavage) or H-Ala-OtBu (from Boc cleavage) can participate in peptide bond formation. This is a critical step in peptide synthesis, facilitated by coupling reagents that activate the carboxylic acid group.

Carbodiimide-Based Coupling Reagents (e.g., DCC, EDC)

Carbodiimides are widely used reagents for the formation of amide bonds. bachem.comthieme-connect.de They activate a carboxylic acid, such as that of a Boc-protected amino acid, to form a highly reactive O-acylisourea intermediate. nih.govgoogle.com This intermediate then reacts with the amino group of another amino acid or peptide to form the desired peptide bond. bachem.com

N,N'-Dicyclohexylcarbodiimide (DCC): DCC is an inexpensive and effective coupling reagent. thieme-connect.de However, its use in solid-phase peptide synthesis (SPPS) is limited because the byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can complicate purification. bachem.compeptide.com It remains a viable option for solution-phase synthesis. peptide.com

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC): EDC, often used as its hydrochloride salt (EDC·HCl), is a water-soluble carbodiimide (B86325). peptide.com This property is highly advantageous as the resulting urea (B33335) byproduct is also water-soluble, allowing for its easy removal by aqueous extraction during workup. peptide.com This makes EDC a preferred reagent for many applications, including the conjugation of peptides to proteins. bachem.com

To minimize the risk of racemization at the alpha-carbon of the activated amino acid, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is almost always used in conjunction with carbodiimides. nih.govgoogle.compeptide.com HOBt traps the reactive O-acylisourea intermediate to form an HOBt-active ester, which is less prone to racemization and couples efficiently with the amine component. bachem.compeptide.com

Table 3: Common Carbodiimide Coupling Reagents

| Reagent | Acronym | Key Feature | Byproduct Solubility | Primary Use |

| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive, effective | Insoluble in most organic solvents | Solution-phase synthesis |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC | Water-soluble reagent and byproduct | Water-soluble | Solution-phase, bioconjugation |

Uronium and Phosphonium (B103445) Salt-Based Coupling (e.g., HATU, PyBOP)

Uronium and phosphonium salts are highly effective coupling reagents used in peptide synthesis to promote the formation of amide bonds. luxembourg-bio.com Reagents such as HATU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are frequently employed. mdpi.compeptide.com

HATU and similar uronium salts react with the carboxylic acid of a Boc-protected amino acid, like Boc-L-alanine, to form a highly reactive OAt-active ester. luxembourg-bio.combeilstein-journals.org This intermediate is then susceptible to nucleophilic attack by the free amino group of another amino acid, leading to the formation of a peptide bond. luxembourg-bio.com The use of HATU is often favored as it can lead to high yields and is effective even in challenging coupling reactions, such as those involving sterically hindered or N-methylated amino acids. nih.govrsc.org

PyBOP, a phosphonium salt, functions in a similar manner by activating the carboxylic acid. mdpi.com It is known for its efficiency and for minimizing side reactions. peptide.com The choice between these reagents often depends on the specific amino acids being coupled and the desired reaction conditions. iris-biotech.de

| Coupling Reagent | Class | Key Feature |

| HATU | Uronium Salt | High coupling efficiency, especially for difficult sequences. nih.gov |

| PyBOP | Phosphonium Salt | Rapid reactions with minimal side products. mdpi.compeptide.com |

Mechanistic Insights into Amide Bond Formation

The fundamental mechanism of amide bond formation involves a two-step process: activation and coupling. bachem.comhepatochem.com

Activation: The carboxylic acid of the N-protected amino acid (e.g., Boc-L-alanine) is activated by a coupling reagent. iris-biotech.de With carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide), this involves the formation of an O-acylisourea intermediate. luxembourg-bio.com This intermediate is highly reactive. To suppress potential side reactions like racemization, additives such as HOBt (1-hydroxybenzotriazole) are often included. luxembourg-bio.compeptide.com HOBt traps the O-acylisourea to form a more stable active ester, which then reacts with the amine. luxembourg-bio.com Uronium and phosphonium reagents like HATU and PyBOP also form active esters in situ. luxembourg-bio.com

Coupling: The free amino group of the second amino acid (with its carboxyl group protected, for instance, as a tert-butyl ester) acts as a nucleophile, attacking the activated carboxyl group of the first amino acid. iris-biotech.de This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond and releases the activating group. bachem.com

A critical consideration in this process is the prevention of racemization, the loss of stereochemical integrity at the chiral center of the activated amino acid. luxembourg-bio.com The use of additives like HOBt or HOAt (1-hydroxy-7-azabenzotriazole), often incorporated into the structure of modern coupling reagents like HATU, is crucial for minimizing this side reaction. luxembourg-bio.compeptide.com

Methodologies for Dipeptide and Oligopeptide Elongation

Boc-L-alanine tert-butyl ester is a key building block in the stepwise synthesis of peptides. The two main strategies are solution-phase synthesis and solid-phase peptide synthesis (SPPS). wikipedia.org

In solution-phase synthesis , the entire process occurs in a solvent. After a dipeptide is formed, one of the protecting groups is selectively removed to allow for the next coupling reaction. masterorganicchemistry.com For example, the Boc group of a dipeptide can be removed with an acid like trifluoroacetic acid (TFA), exposing the N-terminal amine for coupling with the next Boc-protected amino acid. wikipedia.orgmasterorganicchemistry.com

Solid-phase peptide synthesis (SPPS) , pioneered by Bruce Merrifield, has become the more common method. peptide.com In this approach, the C-terminal amino acid is anchored to a solid polymer resin. masterorganicchemistry.com The peptide chain is then elongated by a cycle of steps:

Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid or peptide is removed, typically with TFA. wikipedia.orgchempep.com

Washing: The resin is washed to remove excess reagents and byproducts. masterorganicchemistry.com

Coupling: The next Boc-protected amino acid (like Boc-L-alanine) is activated with a coupling reagent and added to the resin to form a new peptide bond. masterorganicchemistry.compeptide.com

Washing: The resin is washed again.

This cycle is repeated until the desired peptide sequence is assembled. masterorganicchemistry.com For longer peptides, a fragment condensation approach may be used, where smaller, pre-synthesized peptide fragments are coupled together. wikipedia.org The Boc/benzyl (Boc/Bzl) strategy in SPPS uses TFA-labile Boc protection for the N-terminus and more robust benzyl-based side-chain protection, which is cleaved at the end of the synthesis along with the resin linkage. wikipedia.org

Diversification of Boc-L-Alanine tert-Butyl Ester through Side-Chain Transformations

While alanine's methyl side chain is generally unreactive, the principles of modifying N-protected amino acid derivatives can be illustrated by other systems.

Rearrangement Reactions of N-Boc-N-Acylamides

A notable transformation involves the rearrangement of N-Boc-N-acylamides. When derivatives like N-Boc-N-benzoylamino acid esters are treated with a strong base, such as lithium diisopropylamide (LDA), they can undergo a rapid acyl migration from the nitrogen to the α-carbon. rsc.orgresearchgate.net This rearrangement results in the formation of α-aminoketones. rsc.org For a chiral precursor, this reaction can proceed with high retention of enantiomeric purity. rsc.org While not a direct transformation of the alanine (B10760859) side chain itself, this type of reaction demonstrates a method for creating complex structures from protected amino acid scaffolds.

Applications in Advanced Chemical Synthesis and Biomolecular Research

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, where a peptide chain is progressively assembled on an insoluble polymer resin. bachem.compeptide.com The process involves sequential cycles of deprotection and coupling of amino acids to build the desired sequence from the C-terminus to the N-terminus. nih.govsigmaaldrich.com The choice of protecting groups is critical to prevent unwanted side reactions and ensure the integrity of the final peptide. peptide.com While the Fmoc (9-fluorenylmethoxycarbonyl) strategy is now more prevalent due to its milder deprotection conditions, the Boc strategy remains significant, particularly for specific applications and complex syntheses. nih.goviris-biotech.deamericanpeptidesociety.org

Integration as a Fundamental Amino Acid Building Block

In standard stepwise SPPS, the fundamental building block requires a free carboxyl group to attach to the resin-bound amine and a protected amino group to prevent self-polymerization. Therefore, compounds like Boc-Ala-OH are extensively used, where the Boc group provides temporary N-terminal protection and is removed by an acid like trifluoroacetic acid (TFA) before the next coupling cycle. libretexts.org

Boc-Ala-OtBu, with its C-terminus also protected by a tert-butyl group, is not typically used for direct, stepwise incorporation in standard C-to-N SPPS. However, its structure is highly relevant for fragment condensation strategies on the solid phase. In this approach, small, protected peptide fragments are synthesized first (often in solution) and then coupled together on the resin. The OtBu group on the C-terminus of a fragment like this compound provides stable protection during the synthesis of the fragment itself. This C-terminal OtBu group, along with the N-terminal Boc group, would then be selectively cleaved to allow for subsequent ligation to the resin-bound peptide chain.

Strategies for Incorporating Modified Alanine (B10760859) Residues

The use of tert-butyl ester protection is a key strategy for incorporating modified alanine residues into a peptide sequence during SPPS. These modifications can introduce unique functionalities, such as reactive handles for labeling or structural constraints.

A pertinent example is the use of N-Fmoc-3-iodo-L-alanine tert-butyl ester. smolecule.com In this building block, the tert-butyl (OtBu) group protects the C-terminus, while the N-terminus is protected by an Fmoc group. The iodine atom at the beta-carbon of the alanine serves as a reactive site. This allows for the precise incorporation of the modified alanine into a peptide chain via Fmoc-SPPS. Post-synthesis, the iodine can be used for various purposes:

Radiolabeling: Introduction of a radioisotope of iodine facilitates tracking the peptide in biological systems. smolecule.com

Affinity Labeling: The iodine can be used to form covalent bonds with target biomolecules. smolecule.com

Click Chemistry: The iodo- group can be converted to an azide (B81097) or alkyne, enabling subsequent conjugation via click chemistry reactions. smolecule.com

This demonstrates how the OtBu protecting group is crucial for handling and incorporating valuable, modified amino acid derivatives during the solid-phase assembly of specialized peptides.

Facilitating the Synthesis of Complex Peptide Architectures

For instance, in the synthesis of liraglutide (B1674861) analogues, dipeptide fragments such as Boc-His(Boc)-Ala-OPfp have been employed. google.com While this specific example uses an activated pentafluorophenyl (OPfp) ester, the principle extends to fragments prepared using this compound. A fragment could be synthesized in solution, and this compound could serve as the C-terminal residue. After the synthesis of the fragment, the OtBu group would be removed to generate a free carboxylic acid, which is then activated for coupling to the resin-bound peptide chain. This fragment-based approach is also instrumental in creating branched or stapled peptides, which are complex architectures designed to enhance stability and biological activity. nih.gov

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS, remains a vital technique, especially for large-scale production and the synthesis of complex fragments. bachem.com In this method, all reactions occur in a homogeneous solution.

Comparative Analysis of Advantages and Challenges in Solution-Phase Assembly

Solution-phase synthesis offers distinct advantages and faces unique challenges when compared to solid-phase methods. The use of protecting group combinations like Boc for the N-terminus and benzyl (B1604629) (Bzl) or tert-butyl (tBu) esters for the C-terminus and side chains is common. bachem.com this compound fits perfectly within this paradigm.

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

| Purification | Final purification after cleavage from resin; accumulation of impurities is possible. bachem.com | Intermediates can be purified at each step, leading to higher purity of the final product. bachem.com |

| Reagent Use | Large excess of reagents is used to drive reactions to completion. peptide.com | Reagents are used in near-stoichiometric amounts, which can be more cost-effective for large-scale synthesis. |

| Automation | Easily automated, allowing for rapid synthesis of many peptides. bachem.comiris-biotech.de | More difficult to automate; requires more manual handling and expertise. bachem.com |

| Solubility | Not a major issue as the peptide is anchored to an insoluble solid support. bachem.com | Maintaining solubility of the growing peptide chain in the reaction solvent can be a significant challenge. |

| Scale | Typically used for small to medium quantities (mg to g). bachem.com | Well-suited for large-scale synthesis (kg). |

This table provides a comparative overview of SPPS and LPPS methodologies.

The primary advantage of LPPS is the ability to isolate and purify intermediate peptide fragments. bachem.com This ensures that any impurities or byproducts from a coupling step are removed before proceeding to the next, which is critical for achieving high purity in the final complex peptide. The main challenge is the potential for the growing peptide to become insoluble in the organic solvents used for synthesis. csic.es

Synthesis of Specific Peptide Analogues and Conjugates

This compound and similar doubly protected amino acids are valuable reagents in the solution-phase synthesis of specific peptide analogues and conjugates. The orthogonal nature of the Boc and OtBu groups, which are both removed under acidic conditions but with different labilities, can be exploited. More commonly, the OtBu group is paired with an N-terminal protecting group that is cleaved under different conditions, such as the benzyloxycarbonyl (Z) group, which is removed by hydrogenolysis. bachem.com

Research has demonstrated the synthesis of tripeptides via the aminolysis of peptide isopropenyl esters. In one study, a Boc-protected dipeptide acid was converted to an isopropenyl ester, which then reacted with an amino acid ester like Ala-OtBu to form a protected tripeptide. rsc.org The table below summarizes the synthesis of several tripeptides using this method.

| Dipeptide Reactant | Nucleophile | Product | Yield (%) |

| Boc-Phe-Ala-Oip | Ala-OtBu | Boc-Phe-Ala-Ala-OtBu | 99 |

| Boc-Phe-D-Ala-Oip | Ala-OtBu | Boc-Phe-D-Ala-Ala-OtBu | 93 |

| Boc-Phe-Ala-Oip | Phe-OtBu | Boc-Phe-Ala-Phe-OtBu | 95 |

| Boc-Phe-D-Ala-Oip | Phe-OtBu | Boc-Phe-D-Ala-Phe-OtBu | 95 |

Data sourced from a study on CLE-mediated peptide elongation. rsc.org Oip refers to the isopropenyl ester.

This methodology highlights a direct application where an alanine tert-butyl ester serves as a nucleophile for peptide chain elongation in solution. Furthermore, the Boc-protection strategy is employed in the synthesis of complex conjugates, such as peptide-PNA (Peptide Nucleic Acid) hybrids, where protected fragments are assembled in solution before final deprotection. researchgate.net This modular approach allows for the precise construction of sophisticated biomolecules for advanced research and therapeutic applications.

Design and Synthesis of Bioactive Compounds

The utility of this compound is prominently featured in the design and creation of various bioactive molecules. Its alanine core is a common motif in many biologically active agents, and the protective groups facilitate its clean and specific incorporation into larger, more complex structures.

Precursors for the Development of Enzyme Inhibitors and Therapeutic Agents

This compound is a valuable precursor in the synthesis of enzyme inhibitors and other therapeutic agents. The alanine structure is integral to many molecules that target enzymes, and the protected nature of this compound allows for its precise integration during synthesis. For instance, amino acid derivatives are foundational in creating molecules that modulate biological processes, including enzyme inhibition. medchemexpress.com The development of novel therapeutics often relies on such building blocks to construct complex molecular architectures designed to interact with specific biological targets. The Boc and OtBu groups can be selectively removed under different conditions, enabling chemists to elaborate the molecule at either the N-terminus or C-terminus without affecting other parts of the structure. researchgate.net This controlled methodology is critical in building libraries of potential drug candidates for screening and optimization.

Synthesis of Biosynthetic Intermediates and Complex Natural Product Analogues (e.g., Vibrioferrin, Renieramycin T)

The total synthesis of complex natural products often necessitates the use of chiral building blocks like this compound to construct intricate molecular frameworks.

Vibrioferrin: This compound is a siderophore, a molecule that chelates iron, produced by marine bacteria. semanticscholar.org While a direct synthesis of vibrioferrin using this compound is not detailed in the provided results, the synthesis of other siderophores like petrobactin (B1249178) involves the coupling of protected amino acid precursors. semanticscholar.org The general strategies for synthesizing such complex molecules often rely on the use of protected amino acids to build the peptide-like backbone.

Renieramycin T: This marine alkaloid exhibits potent anticancer properties. researchgate.net A semi-synthesis of a derivative, 5-O-(N-Boc-L-alanine)-renieramycin T (OBA-RT), has been accomplished by coupling N-Boc-L-alanine to renieramycin T. researchgate.netresearchgate.net This modification was shown to induce apoptosis in cancer stem cells by inhibiting the Akt signaling pathway. researchgate.netresearchgate.net The synthesis involved a Steglich esterification, where the carboxylic acid of N-Boc-L-alanine was coupled with a hydroxyl group on the renieramycin T core. researchgate.netresearchgate.net This highlights how a protected alanine unit can be appended to a complex natural product to enhance or modify its biological activity.

Development of Labeled Probes for Biological Studies (e.g., Radiolabeling, Affinity Labeling, Click Chemistry)

To investigate the mechanisms of action and biological pathways of therapeutic agents, labeled molecular probes are indispensable tools. This compound serves as a versatile starting material for creating these probes.

Radiolabeling: Stable isotope-labeled compounds, where atoms are replaced by isotopes like ¹³C or ¹⁵N, are used to trace metabolic pathways. Similarly, radioactive isotopes like ¹⁸F can be incorporated into amino acid derivatives to create imaging agents for Positron Emission Tomography (PET). nih.govresearchgate.net The synthesis of such labeled amino acids often starts from protected precursors, like Boc-Glu-OtBu, which shares the same protection strategy as this compound. nih.gov This allows for the chemical manipulations required to introduce the label before deprotection to yield the final, biologically active probe. nih.gov

Affinity Labeling: This technique involves attaching a reactive group to a molecule to covalently bind to its biological target, facilitating identification. Peptide lipidation is a strategy that can enhance drug delivery, and it sometimes involves the use of reactive moieties. nih.gov For instance, an iodo-acetyl group can be introduced onto a peptide synthesized with protected amino acids, creating a reactive handle for affinity labeling studies. nih.gov

Click Chemistry: This field employs highly efficient and specific reactions, often involving azide-alkyne cycloadditions, to link molecules together in biological systems. medchemexpress.com N-terminally protected amino acids can be modified to include azide or alkyne groups, making them suitable for click chemistry applications. medchemexpress.com For example, N6-Diazo-L-Fmoc-lysine contains an azide group and can be used in click reactions, demonstrating how protected amino acids are adapted for such modern conjugation techniques. medchemexpress.com

Role in Asymmetric Transformations and Chiral Synthesis

The inherent chirality of the L-alanine core in Boc-L-Ala-OtBu makes it a valuable component in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial.

Application as a Chiral Auxiliary in Organic Reactions

A chiral auxiliary is a removable chiral group that directs the stereochemistry of a reaction. Chiral amino alcohols, which can be derived from amino acids, are versatile chiral auxiliaries. scielo.br The principle of using a chiral auxiliary involves temporarily introducing it into a molecule to induce the formation of one stereoisomer over another, after which the auxiliary is cleaved. scielo.brethz.ch For instance, hydroxypinanone has been used as a chiral auxiliary for the asymmetric synthesis of (L)-(trimethylsilyl)alanine, starting from a glycine (B1666218) Schiff base, demonstrating the power of this approach. researchgate.net While a direct example using this compound as the auxiliary itself was not found, its derivatives or compounds made from it can serve this purpose in creating enantiomerically pure products. scielo.br

Use as a Ligand in Transition Metal-Catalyzed Asymmetric Reactions (e.g., Pd-catalyzed C-H Activation)

Chiral ligands are essential for transition metal-catalyzed reactions that produce chiral products. N-protected amino acids, including N-Boc-L-alanine, have emerged as highly effective ligands in this context. nih.gov

Specifically, in palladium-catalyzed C-H activation, mono-N-protected amino acids (MPAAs) have been a major breakthrough for achieving enantioselectivity. snnu.edu.cn These ligands coordinate to the palladium center and create a chiral environment that directs the functionalization of a specific C-H bond. snnu.edu.cn For example, N-Boc-protected amino acids like Boc-Ile-OH have been successfully used as ligands in Pd-catalyzed enantioselective C-H olefination and lactonization reactions. snnu.edu.cn In one study, the addition of N-(tert-butoxycarbonyl)-L-alanine (N-Boc-Ala) as a ligand slightly improved the yield of a palladium-catalyzed oxidation of a β-C(sp³)–H bond. nih.gov Furthermore, the Boc group itself can act as a directing group in certain Pd-catalyzed C-H activation reactions, guiding the catalyst to a specific site on the molecule. organic-chemistry.org

Novel Synthetic Methodologies Leveraging Boc-L-Alanine tert-Butyl Ester

The unique properties of Boc-L-alanine tert-butyl ester have been exploited in the development of innovative synthetic methods that push the boundaries of peptide chemistry and biocatalysis.

A cutting-edge application of L-alanine tert-butyl ester is its use as a reagent in gas-phase peptide synthesis within a mass spectrometer. nih.govnih.gov This novel technique allows for the C-terminal extension of "anchor" peptides through ion/ion reactions. nih.govnih.gov The methodology involves converting the N-terminal amino group of an amino acid tert-butyl ester, such as L-alanine tert-butyl ester, into a highly reactive ketenimine (ki). nih.gov This is achieved by reacting the amino acid ester with a specialized reagent in solution prior to mass spectrometric analysis. nih.gov

The resulting anionic ketenimine reagent, for example, [ki-A-OtBu]-H]⁻, is then reacted with a doubly protonated anchor peptide (e.g., [Peptide+2H]²⁺) in the gas phase within an ion trap mass spectrometer. nih.gov The reaction proceeds through the formation of an electrostatic complex, followed by the C-terminal carboxyl group of the anchor peptide adding to the ketenimine's C=N bond. This addition forms an imide, effectively creating a new peptide bond and extending the original peptide by the alanine residue. nih.gov

The protecting groups on the reagent, such as the tert-butyl ester, are crucial as they are labile in the gas phase and can be subsequently removed through collisional activation (CID), yielding the final, extended peptide. nih.gov This approach has been successfully demonstrated for various amino acids, including L-alanine tert-butyl ester hydrochloride (A-OtBu), showcasing a rapid and controlled method for peptide synthesis and modification entirely within the gas phase. nih.gov

| Reagent Name | Starting Material | Application | Deprotection Method |

| ki-A-OtBu | L-alanine tert-butyl ester (A-OtBu) | C-terminal extension of peptides | Gas-phase Collisional Activation (CID) |

| ki-K(Boc)-OtBu | L-lysine(Boc) tert-butyl ester | C-terminal extension of peptides | Gas-phase Collisional Activation (CID) |

| ki-E(OtBu)-OtBu | O-tert-butyl L-glutamic acid tert-butyl ester | C-terminal extension of peptides | Gas-phase Collisional Activation (CID) |

Table based on data from gas-phase peptide extension studies. nih.gov

Boc-L-alanine and its ester derivatives are valuable substrates in chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions. researchgate.netnih.gov This approach leverages the mild reaction conditions and high stereoselectivity of biocatalysts. utupub.fi

One notable application is the lipase-catalyzed esterification of N-Boc-L-alanine. In a study focused on the amine-functionalization of poly(ethylene glycol) (PEG), Candida antarctica lipase (B570770) B (CALB) was used to catalyze the esterification of tBOC-protected L-alanine with PEG. researchgate.net This enzymatic process forms an ester linkage between the carboxyl group of Boc-L-alanine and the terminal hydroxyl groups of the PEG polymer. While the steric hindrance of the alanine's methyl group resulted in incomplete conversion compared to β-alanine, the study demonstrated the feasibility of using lipases for such conjugations. researchgate.net

In a different chemoenzymatic strategy, H-Ala-OtBu (the deprotected form of this compound) was used as a key nucleophile in the synthesis of a dipeptide fragment of the antibiotic enduracidin. nih.gov The synthesis involved the enzymatic hydroxylation of L-arginine to produce a 4-hydroxy acid, which was then chemically converted into a lactone. This lactone was subsequently opened by H-Ala-OtBu in a reaction mediated by trimethylaluminum (B3029685) (AlMe₃) to afford the desired dipeptide alcohol. nih.gov This sequence effectively showcases the integration of an enzymatic step with a chemical peptide coupling step involving an alanine tert-butyl ester. nih.gov

These examples underscore the utility of Boc-L-alanine and its derivatives in chemoenzymatic routes that benefit from the mildness and selectivity of enzymes like lipases, enabling the synthesis of complex biomolecules and functionalized polymers. researchgate.netnih.govutupub.fi

Characterization and Analytical Methodologies in Research

Advanced Spectroscopic Elucidation of Structure and Reactivity

Spectroscopic methods are indispensable tools for probing the molecular structure and functional groups present in Boc-Ala-OtBu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton groups are observed. For instance, the nine protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a singlet around 1.41 ppm. chemicalbook.com The three protons of the alanine (B10760859) methyl group present as a doublet, while the proton on the alpha-carbon (α-CH) appears as a multiplet. The protons of the tert-butyl (OtBu) ester group also give rise to a characteristic singlet. The precise chemical shifts and coupling constants are instrumental in confirming the correct assembly of the molecule. Furthermore, NMR is crucial for monitoring the progress of reactions involving this compound, such as deprotection steps, by observing the disappearance of signals corresponding to the protecting groups. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Boc-(CH₃)₃ | ~1.41 | Singlet |

| Ala-CH₃ | ~1.39 | Doublet |

| Ala-α-CH | ~4.31 | Multiplet |

| OtBu-(CH₃)₃ | Not explicitly detailed in provided search results but expected | Singlet |

| NH | ~5.19 | Doublet |

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule. acenet.edumasterorganicchemistry.com The IR spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds. acenet.edu

The presence of the urethane (B1682113) and ester carbonyl (C=O) groups are confirmed by strong absorption peaks typically observed in the region of 1650-1850 cm⁻¹. acenet.edumasterorganicchemistry.com Specifically, the Boc group's carbonyl stretch is a prominent feature. researchgate.net The N-H stretch of the carbamate (B1207046) is also a key indicator, usually appearing as a band around 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl groups are observed in the 2850-3000 cm⁻¹ range. acenet.edu The presence and position of these characteristic peaks provide strong evidence for the integrity of the Boc and OtBu protecting groups. researchgate.netru.nl

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | ~3300-3500 | Medium |

| C-H Stretch (Alkyl) | ~2850-3000 | Strong |

| C=O Stretch (Urethane & Ester) | ~1650-1850 | Strong |

| C-O Stretch | Not explicitly detailed in provided search results but expected | Strong |

Chromatographic Techniques for Separation and Quality Control in Synthetic Research

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the course of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. avantorsciences.comtcichemicals.com By utilizing a stationary phase (e.g., C18 column) and a mobile phase, HPLC separates the target compound from any impurities. rsc.org The purity is typically quantified by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. avantorsciences.com This method is also invaluable for tracking the progress of a synthesis or a deprotection reaction, where the consumption of the starting material and the formation of the product can be monitored over time. rsc.orgcsic.es

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Identification of Degradation Products

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high-resolution separation of UPLC with the sensitive detection and mass determination of mass spectrometry. This powerful combination is particularly useful for identifying and characterizing potential degradation products of this compound that may form during synthesis, purification, or storage. rsc.orgfraunhofer.de For example, side reactions such as the premature cleavage of the Boc or OtBu group can lead to impurities that UPLC-MS can effectively separate and identify based on their mass-to-charge ratio. google.commdpi.comnih.gov

Mass Spectrometry (MS) Techniques (e.g., MALDI-ToF) for Molecular Weight Confirmation and Purity Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight of this compound. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS are particularly well-suited for analyzing protected amino acids and peptides. researchgate.netbelspo.bercpath.org In a MALDI-ToF analysis, the sample is co-crystallized with a matrix and ionized by a laser. The time it takes for the ionized molecules to travel to the detector is proportional to their mass-to-charge ratio, allowing for precise molecular weight determination. This confirms that the correct product has been synthesized and can also provide an indication of purity by detecting the presence of ions with different masses. rsc.org

Computational Chemistry and Theoretical Investigations

Molecular Modeling of Reactivity and Selectivity

Molecular modeling serves as a powerful tool to dissect the factors that control the chemical reactions of Boc-Ala-OtBu, from predicting the course of a reaction to understanding its interactions in a biological context.

Prediction of Reaction Pathways and Stereochemical Outcomes

Computational models can predict the most likely pathways for reactions involving this compound, such as peptide bond formation. By mapping the potential energy surface of the reaction, transition states can be identified and their energies calculated, allowing for the prediction of reaction rates and the stereochemical integrity of the chiral center. researchgate.net

In a typical peptide coupling reaction, the carboxylic acid of an N-protected amino acid is activated to facilitate nucleophilic attack by the amino group of another amino acid or peptide. Computational studies on similar systems have shown that the choice of coupling reagent and reaction conditions significantly influences the reaction pathway and the propensity for side reactions, such as racemization. researchgate.net Racemization can occur via the formation of a symmetric oxazolone (B7731731) intermediate, and theoretical models can calculate the energy barriers for both the desired peptide bond formation and the undesired racemization pathway.

Table 1: Theoretical Prediction of Reaction Outcomes in Peptide Coupling

| Parameter | Description | Computational Approach | Predicted Outcome for this compound |

|---|---|---|---|

| Activation Energy (Peptide Bond) | The energy barrier for the desired amide bond formation. | Density Functional Theory (DFT) | Lower energy barrier with carbodiimide (B86325) activators combined with additives like HOBt or Oxyma Pure, suggesting a faster and more efficient reaction. |

| Activation Energy (Racemization) | The energy barrier for the formation of the oxazolone intermediate leading to loss of stereochemistry. | DFT, Ab Initio methods | Higher energy barrier compared to peptide bond formation, indicating a low probability of racemization under standard coupling conditions. |

| Dihedral Angle Control | The influence of the Boc protecting group on the torsional angles (phi/psi) of the alanine (B10760859) backbone. | Molecular Dynamics (MD) | The bulky Boc group restricts conformational freedom, which can sterically hinder the approach of reactants and influence the stereochemical outcome of subsequent reactions. |

This table presents generalized findings from computational studies on Boc-protected amino acids, applied to the specific case of this compound.

Simulation of Ligand-Target Interactions in Bioactive Derivatives

For instance, if a peptide containing an alanine residue is a substrate for an enzyme, MD simulations can reveal how the methyl side chain of alanine fits into the enzyme's active site and which residues it interacts with. These simulations can also predict the binding affinity of the peptide, guiding the design of more potent analogs. researchgate.net Although direct simulations of this compound as a ligand are uncommon, the behavior of the alanine residue post-deprotection is a key focus of such computational studies.

Quantum Chemical Studies on Protecting Group Chemistry

Quantum chemical methods, such as Density Functional Theory (DFT), provide a detailed electronic-level understanding of the mechanisms behind the removal of the Boc and tBu protecting groups, which is critical for achieving selective deprotection in peptide synthesis.

Analysis of Energetic and Electronic Aspects of Deprotection Mechanisms